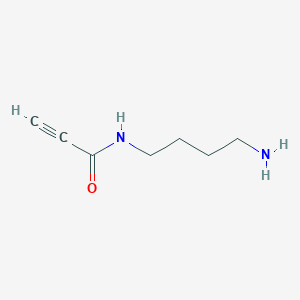

N-(4-Aminobutyl)prop-2-ynamide

Description

Properties

CAS No. |

872578-79-5 |

|---|---|

Molecular Formula |

C7H12N2O |

Molecular Weight |

140.18 g/mol |

IUPAC Name |

N-(4-aminobutyl)prop-2-ynamide |

InChI |

InChI=1S/C7H12N2O/c1-2-7(10)9-6-4-3-5-8/h1H,3-6,8H2,(H,9,10) |

InChI Key |

OSLBOLYGPVNWET-UHFFFAOYSA-N |

Canonical SMILES |

C#CC(=O)NCCCCN |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of N 4 Aminobutyl Prop 2 Ynamide

Influence of Electronic and Steric Factors on Ynamide Reactivity

The reactivity of ynamides is intricately governed by a combination of electronic and steric factors. The electron-withdrawing group (EWG) attached to the nitrogen atom plays a pivotal role in modulating the electronic properties and, consequently, the reactivity of the ynamide. nih.govrsc.org A stronger EWG decreases the electron density of the alkyne, influencing its susceptibility to nucleophilic or electrophilic attack. nih.gov For instance, replacing a p-toluenesulfonyl (Ts) group with a more strongly electron-withdrawing trifluoromethylsulfonyl (triflyl, Tf) group can enhance reaction efficiency due to increased electron withdrawal and hydrophilicity. researchgate.net

While electronic effects are a substantial factor, steric hindrance also plays a role, albeit sometimes a less dominant one. chemrxiv.org In some reactions, such as the bromoalkynylation of ynamides, the steric and electronic properties of substituents on a phenyl ring attached to the ynamide had a negligible impact on the outcome. dicp.ac.cn However, in other transformations, steric bulk near the alkyne can influence the accessibility of the reactive site and the regioselectivity of the reaction. The interplay between these electronic and steric factors is crucial for controlling the diverse reactivity of ynamides. nih.govchemrxiv.org

Nucleophilic Additions to the Activated Alkyne Moiety

The polarized nature of the ynamide alkyne makes it susceptible to nucleophilic attack. This reactivity has been exploited in various synthetic methodologies. dicp.ac.cnrsc.org One of the key reactions is the addition of nucleophiles to the β-carbon of the alkyne, a process often referred to as "umpolung" chemistry, where the typical reactivity of the alkyne is reversed. nih.govacs.org This allows for the formation of highly functionalized enamides with excellent regio- and stereoselectivity. orgsyn.org

A significant application of the nucleophilic addition to ynamides is the highly chemoselective, regioselective, and stereoselective hydrosulfuration with the thiol group of cysteine residues in peptides and proteins. nih.govacs.orgresearchgate.net This reaction provides a powerful tool for site-specific protein modification. nih.govacs.org The presence of a strong electron-withdrawing group on the ynamide nitrogen is critical for promoting the β-addition of the thiol, leading exclusively to the stable Z-isomer of the resulting conjugate. nih.govacs.orgdntb.gov.ua This reaction proceeds efficiently under mild, biocompatible conditions, typically in a slightly basic aqueous buffer (pH 8), and is compatible with a wide range of functional groups found in proteins. researchgate.netdntb.gov.ua

Table 1: Ynamide Hydrosulfuration for Cysteine Modification

| Ynamide Substituent | Reaction Conditions | Product Isomer | Application |

|---|

This table summarizes the key features of the hydrosulfuration reaction of ynamides with cysteine, highlighting the importance of the electron-withdrawing group and the resulting stereoselectivity.

Cycloaddition Reactions Involving the Prop-2-ynamide Unit

The alkyne functionality of N-(4-aminobutyl)prop-2-ynamide and related ynamides makes them excellent partners in various cycloaddition reactions, providing access to a diverse array of heterocyclic structures. nih.govrsc.org These reactions are powerful tools for rapidly building molecular complexity. nih.gov

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry" and has been successfully applied to ynamides. nih.gov This reaction allows for the efficient and highly regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and azides. nih.gov In the context of ynamides, CuAAC has been utilized in late-stage diversification strategies to synthesize complex molecule-derived ynamides. rsc.org The reaction is generally robust, proceeds under mild conditions, and is compatible with a variety of functional groups. nih.govmdpi.com A copper-catalyzed cascade cyclization of azide-ynamides has also been developed, proceeding through an α-imino copper carbene intermediate to generate polycyclic N-heterocycles. researchgate.net

As a metal-free alternative to CuAAC, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) has gained prominence, particularly in biological applications where the toxicity of copper is a concern. iris-biotech.de This reaction utilizes strained cyclooctynes that react rapidly with azides without the need for a catalyst. iris-biotech.denih.gov While the specific use of this compound in SPAAC is not detailed in the provided context, the general principles of SPAAC involve the reaction of an azide (B81097) with a strained alkyne. rsc.orgnih.gov The reactivity of the strained alkyne can be tuned by its structure and substituents, and the reaction is known for its high rate and bioorthogonality. nih.govresearchgate.net

Table 2: Comparison of CuAAC and SPAAC

| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

|---|---|---|

| Catalyst | Copper(I) | None (Metal-free) |

| Alkyne | Terminal Alkynes (e.g., from this compound) | Strained Cyclooctynes |

| Selectivity | High regioselectivity for 1,4-disubstituted triazoles. nih.gov | Regioselectivity can be controlled by the cyclooctyne (B158145) structure. rsc.org |

| Applications | Organic synthesis, medicinal chemistry, materials science. nih.gov | Bioconjugation, live cell imaging. iris-biotech.denih.gov |

This table provides a comparative overview of CuAAC and SPAAC, two important cycloaddition reactions for ynamides.

Ynamides can also participate in cycloaddition reactions with sydnones, which are mesoionic heterocyclic compounds, to form aminopyrazoles. nih.govwhiterose.ac.ukrsc.org These reactions can be mediated by copper (CuSAC) or proceed through a strain-promoted pathway. nih.govwhiterose.ac.uk The sydnone (B8496669) acts as a 1,3-dipole in these cycloadditions. whiterose.ac.uk The regioselectivity of the resulting pyrazole (B372694) can be influenced by the reaction conditions and the substituents on both the sydnone and the ynamide. whiterose.ac.uk This methodology provides access to highly functionalized pyrazole scaffolds, which are of interest due to their potential biological activities. whiterose.ac.uk

Other 1,3-Dipolar Cycloaddition Pathways

Ynamides are versatile partners in 1,3-dipolar cycloaddition reactions, a powerful method for constructing five-membered heterocyclic rings. wikipedia.org Beyond common pathways, research has explored their reactions with a variety of dipoles.

Electron-deficient ynamides, for instance, have been shown to react with stabilized pyridinium (B92312) ylides to afford substituted 2-aminoindolizines. nih.gov This transformation provides an efficient route to these important heterocyclic structures. nih.gov Another significant pathway involves the ruthenium- or rhodium-catalyzed [3+2] cycloaddition of ynamides with azides, yielding protected aminotriazoles in a regiocontrolled manner. rsc.org

Furthermore, ynamides can undergo formal [3+2] cycloaddition with unprotected isoxazol-5-amines, catalyzed by silver triflimide (AgNTf₂). This reaction, which proceeds efficiently in an open flask, produces highly functionalized 5-amino-1H-pyrrole-3-carboxamide derivatives. beilstein-journals.org The mechanism is thought to involve the formation of an α-imino silver carbene intermediate. beilstein-journals.org The choice of dipolarophile can be a controlling factor in the regioselectivity of these cycloadditions. nih.govchim.it

The scope of ynamide cycloadditions has been expanded to include reactions with 2H-azirines, catalyzed by gold, to synthesize highly substituted pyrroles. rsc.org These varied cycloaddition pathways highlight the flexibility of ynamides in constructing complex N-heterocycles. rsc.orgresearchgate.net

Transition Metal-Catalyzed Transformations

Transition metal catalysis has dramatically expanded the synthetic utility of ynamides, enabling a wide range of transformations. nih.govuva.es The electronic properties of the ynamide's carbon-carbon triple bond, influenced by the adjacent nitrogen atom, allow for highly regioselective reactions catalyzed by metals such as copper, gold, and palladium. nih.govbeilstein-journals.orgrsc.org These catalytic processes are often atom-economical and stereoselective, providing efficient routes to complex nitrogen-containing molecules. nih.gov

Carbometallation Processes of Ynamides

Carbometallation, the addition of an organometallic reagent across a carbon-carbon multiple bond, is a fundamental tool for creating C-C bonds and polysubstituted alkenes. beilstein-journals.orgd-nb.info Ynamides are excellent substrates for these reactions, often proceeding with high regio- and stereoselectivity to produce valuable enamide products. beilstein-journals.orgresearchgate.net

Carbocupration: The reaction of ynamides with organocopper reagents (carbocupration) is a highly regioselective process. beilstein-journals.org It typically results in the syn-addition of the organocopper species to the triple bond, leading to a stereodefined vinylcopper intermediate where the new carbon group and the copper are positioned on the same side of the newly formed double bond. beilstein-journals.org This intermediate can then be trapped with various electrophiles. beilstein-journals.org

Carbolithiation: Intramolecular carbolithiation of N-allyl-ynamides provides an efficient method for synthesizing polysubstituted 1,4-dihydropyridines and pyridines. beilstein-journals.orgd-nb.info The process is initiated by a highly regioselective deprotonation, followed by a 6-endo-dig intramolecular carbolithiation, which is driven by the formation of a stable chelated vinyllithium (B1195746) intermediate. beilstein-journals.org

Copper-Catalyzed Carbometallation with Arylboronic Acids: A copper-catalyzed tandem reaction involving cis-carbometallation and cyclization of imine-ynamides with arylboronic acids has been developed. rsc.org This method allows for the synthesis of 2,3-disubstituted indolines with high efficiency and tolerance for a broad range of functional groups. rsc.org The proposed mechanism involves the generation of an aryl copper intermediate, which undergoes regioselective cis-carbometallation with the ynamide. rsc.org

| Reaction Type | Metal Catalyst/Reagent | Ynamide Substrate Type | Product Type | Key Features | Reference |

|---|---|---|---|---|---|

| Carbocupration | R²Cu (from R²MgBr + CuBr) | N-alkynylsulfonamides, N-alkynylcarbamates | Stereodefined Enamides | High regioselectivity; syn-addition | beilstein-journals.org |

| Intramolecular Carbolithiation | s-BuLi/TMEDA | N-allyl-ynamides | 1,4-Dihydropyridines | 6-endo-dig cyclization | beilstein-journals.orgd-nb.info |

| Tandem Carbometallation/Cyclization | Copper(I) | Imine-ynamides | 2,3-Disubstituted Indolines | cis-carbometallation with arylboronic acids | rsc.org |

Note: The substrates listed in this table are representative examples from the literature for the ynamide class and are not this compound.

Gold-Catalyzed Oxidations and Cyclizations

Gold catalysts, particularly cationic gold(I) complexes, are exceptionally effective in activating the alkyne moiety of ynamides towards nucleophilic attack and subsequent cyclization. brad.ac.ukrsc.org These reactions often proceed through highly reactive intermediates like gold-keteniminium ions or α-oxo gold carbenes, enabling the synthesis of diverse heterocyclic structures. nih.govacs.org

Key transformations include:

Intramolecular Hydroalkylation: Ynamides can undergo gold-catalyzed intramolecular hydroalkylation to form 2-aminoindenes. nih.gov Mechanistic studies, including DFT calculations, suggest the reaction proceeds via a gold-keteniminium ion intermediate. This is followed by a rate-determining beilstein-journals.orgrsc.org-hydride shift and subsequent cyclization. nih.gov

Oxidative Cyclization/Mannich-type Addition: A cascade reaction involving gold-catalyzed alkyne oxidation followed by a Mannich-type addition has been developed using ynamides and 1,3,5-triazinanes. acs.org This process efficiently generates functionalized fluorenes containing an all-carbon quaternary center. acs.org

Hydrative Cyclizations: In the presence of a gold(I) catalyst and an acid, N-propargyl-ynamides undergo hydrative cyclization with water to produce enantioenriched N-tosyl-3,6-dihydropyridin-2(1H)-ones. acs.org The development of chiral bis-gold(I) complexes has enabled high levels of stereocontrol in these transformations. acs.org

Intermolecular Oxidation: Gold catalysts facilitate the intermolecular oxidation of ynamides using N-oxides as oxidants, leading to the formation of α-ketoimides. brad.ac.uk These reactions proceed through the generation of an electrophilic α-carbonyl gold carbene intermediate. acs.org

Palladium-Catalyzed Direct Arylation

While palladium-catalyzed direct C-H arylation is a major field, its application directly to ynamide substrates is less documented in the provided literature. science.govrsc.orgacs.orgnih.gov However, a closely related and highly relevant transformation is the palladium-catalyzed addition of organoboronic acids across the ynamide triple bond. brad.ac.uk

In a process reported by Zhu's group, aryl groups from boronic acids add to the C-C triple bond of ynamides with a palladium acetate (B1210297) catalyst. brad.ac.uk The reaction exhibits excellent α-regioselectivity and high stereoselectivity, predominantly forming (E)-enamides. The proposed mechanism suggests an isomerization of an initial palladium intermediate occurs before the final protonolysis step. brad.ac.uk This transformation represents a powerful method for synthesizing α-aryl enamides. brad.ac.uk Domino reactions involving palladium-catalyzed amination followed by intramolecular direct arylation are also powerful strategies for building annulated N-heterocycles. organic-chemistry.org

Radical and Photoredox-Mediated Reactions of Ynamides

In contrast to the well-established ionic reactivity of ynamides, their involvement in radical reactions has been a more recent area of exploration. researchgate.netresearchgate.net Visible-light photoredox catalysis, in particular, has opened up new avenues for ynamide functionalization by enabling their single-electron oxidation to form reactive ynamide radical cations. digitellinc.comchemrxiv.org

Ynamides exhibit lower oxidation potentials compared to many other alkynes, making them suitable substrates for photoredox-catalyzed generation of radical cations under mild conditions. digitellinc.comchemrxiv.org These intermediates can then engage in various transformations:

Hydroamination: Photoredox-catalyzed hydroamination of ynamides with azoles (such as pyrazoles, triazoles, and tetrazoles) provides a metal-free method to synthesize (Z)-α-azole substituted enamides. chemrxiv.org Mechanistic studies support a pathway involving the single-electron oxidation of the ynamide to its radical cation. digitellinc.comchemrxiv.org

Radical Smiles Rearrangement: A novel radical Smiles rearrangement can be triggered by the photoredox-catalyzed coupling of ketyl radicals with ynamides. acs.org This reaction provides access to valuable 2-benzhydrylindoles and can be extended to synthesize 3-benzhydrylisoquinolines. acs.org

Structural Reshuffling and Functionalization: Under blue LED light irradiation and in the absence of metals or additives, 2-alkynyl-ynamides can undergo a remarkable transformation involving C(sp)–N bond cleavage, skeletal reshuffling, and functionalization. nih.gov Control experiments indicate that sulfone radicals can initiate these processes via a radical pathway. nih.gov

Mechanistic Elucidation Studies

Understanding the reaction mechanisms of ynamide transformations is crucial for optimizing existing methods and developing new ones. A combination of experimental techniques and computational studies has provided significant insights. nih.govresearchgate.net

Ynamide-Mediated Amide Bond Formation: Computational studies on the use of ynamides as coupling reagents for amide bond formation have elucidated a detailed mechanism. researchgate.netrsc.org The process begins with the kinetically favorable and irreversible hydrocarboxylation of the ynamide by a carboxylic acid, forming a key α-acyloxyenamide intermediate. researchgate.netrsc.org The subsequent aminolysis of this intermediate is proposed to be catalyzed by the carboxylic acid itself, which acts as a bifunctional catalyst to promote the nucleophilic attack of the amine. rsc.org

Gold-Catalyzed Hydroalkylation: For the gold-catalyzed intramolecular hydroalkylation of ynamides to indenes, a combined experimental and computational approach was used. nih.gov Isotope labeling experiments and DFT calculations confirmed that the reaction proceeds through a gold-keteniminium ion. The rate-determining step was identified as the initial beilstein-journals.orgrsc.org-hydride shift, which occurs before the cyclization event. nih.gov

Hydrative Aminoxylation: The reaction of ynamides with triflic acid and TEMPO has been shown to proceed via two distinct mechanisms. d-nb.info One pathway involves a polar-radical crossover, where a radical adds to a keteniminium intermediate. A second pathway can occur without acid, where the oxoammonium ion (TEMPO+) acts as a cationic O+-donor to activate the ynamide. d-nb.info

Bromoalkynylation: Mechanistic studies of the palladium-catalyzed bromoalkynylation of ynamides, using Hammett analysis and kinetic isotope effects combined with DFT computations, revealed that the reaction involves a rate-determining oxidative addition of the palladium catalyst to the bromoalkyne, followed by a selectivity-determining syn-1,3-alkynyl migration. chemrxiv.org

Regioselectivity and Stereoselectivity in Reactions

The regioselectivity and stereoselectivity of reactions involving ynamides are largely governed by the polarization of the alkyne bond and the nature of the reactants and catalysts. The nitrogen atom's lone pair of electrons delocalizes into the triple bond, making the β-carbon electron-rich (nucleophilic) and the α-carbon electrophilic. This inherent polarization dictates the regiochemical outcome of many addition reactions.

In the context of this compound, the aminobutyl group is an N-alkyl substituent that does not significantly alter the fundamental electronic properties of the ynamide core. Therefore, its reactions are expected to follow the general patterns observed for other N-alkyl ynamides.

Catalyst-Free 1,2-Carboboration:

A notable example of highly regioselective and stereoselective reactions of ynamides is the catalyst-free 1,2-carboboration with aryldichloroboranes. This reaction proceeds with complete regio- and stereoselectivity to yield β-boryl-β-alkyl/aryl α-aryl substituted enamides. nih.gov The proposed mechanism involves the formation of a keteniminium-type zwitterion, followed by a stereoselective intramolecular 1,3-migration of the substituent from the boron ate complex to the carbon. nih.gov For this compound, this would lead to the formation of a single regio- and stereoisomer.

Base-Promoted Stereoselective Hydrogenation:

The semihydrogenation of ynamides can be achieved with high stereoselectivity using base-promoted methods. For instance, the use of p-toluenesulfonyl hydrazide as a hydrogen donor in the presence of a base like sodium carbonate leads exclusively to the formation of Z-enamides. organic-chemistry.org This method is notable for its tolerance of various functional groups, and N-alkyl-substituted ynamides have been shown to undergo this semihydrogenation without affecting the stereoselectivity. organic-chemistry.org

Table 1: Expected Regio- and Stereoselective Reactions of this compound

| Reaction | Reagents | Expected Product | Selectivity |

|---|---|---|---|

| 1,2-Carboboration | ArBCl₂ | β-Boryl-β-hydro-α-aryl enamide | High regioselectivity and stereoselectivity nih.gov |

Identification of Key Intermediates

The reactions of ynamides often proceed through highly reactive intermediates that dictate the reaction pathway and the structure of the final products. The identification and characterization of these intermediates are crucial for understanding the reaction mechanism.

Keteniminium Ions:

One of the most common and important intermediates in ynamide chemistry is the keteniminium ion . This intermediate is typically formed upon protonation or activation of the ynamide by a Lewis acid or a transition metal catalyst. rsc.orgnih.gov The keteniminium ion is a potent electrophile and can react with a variety of nucleophiles. Computational studies on ynamide-mediated amide bond formation have shown that the reaction proceeds through a key intermediate featuring geminal vinylic acyloxy and sulfonamide groups, which is formed via a keteniminium-like transition state. rsc.org In gold-catalyzed intramolecular hydroalkylation of ynamides, the reaction is initiated by the formation of a gold-keteniminium ion. nih.gov

Ynamido-Metal Complexes:

In transition metal-catalyzed reactions, ynamido-metal complexes are key intermediates. For example, in palladium-catalyzed reactions of N-allyl ynamides with amines, an ynamido-π-allyl complex is formed. nih.gov These complexes can undergo various transformations, leading to a diverse range of products.

Radical Intermediates:

Ynamides can also participate in radical reactions. For instance, in the hydrative aminoxylation of ynamides with TEMPO, the reaction can proceed through either a polar-radical crossover mechanism or a cationic activation, depending on the reaction conditions. d-nb.info The involvement of radical species opens up alternative reaction pathways for ynamides.

Computational Approaches to Reaction Mechanism Understanding

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction mechanisms of ynamides. These studies provide valuable insights into the structures of transition states and intermediates, reaction energy profiles, and the origins of selectivity.

DFT Studies on Amide Bond Formation:

Computational studies on ynamide-mediated amide bond formation have detailed the mechanism of ynamide hydrocarboxylation and subsequent aminolysis. rsc.org These studies have identified a low-lying intermediate and a key transition state where the amine undergoes direct nucleophilic substitution. The calculations have also highlighted the bifunctional catalytic role of the carboxylic acid, which promotes the reaction by stabilizing the transition state through hydrogen bonding. rsc.org

Mechanistic Insights into Gold-Catalyzed Reactions:

DFT calculations have been instrumental in understanding the mechanism of gold-catalyzed intramolecular hydroalkylation of ynamides. nih.gov These studies have identified the rate-determining step as a rsc.orgnih.gov-hydride shift from an in-situ generated keteniminium ion. The computational results have also rationalized the differences in reactivity observed for various ynamides. nih.gov

Probing Reaction Pathways in Cycloadditions:

In the context of cycloaddition reactions, computational studies can help to predict and explain the regioselectivity and stereoselectivity. For instance, in the reaction of ynamides with nitrones (Kinugasa reaction), a mechanistic model based on computational analysis can rationalize the observed diastereoselectivity, which depends on both the initial [3 + 2] cycloaddition step and the subsequent protonation. nih.gov

Table 2: Computationally Studied Intermediates and Transition States in Ynamide Reactions

| Reaction Type | Key Intermediate/Transition State | Computational Method | Reference |

|---|---|---|---|

| Amide Bond Formation | Geminal vinylic acyloxy and sulfonamide intermediate; Aminolysis transition state | DFT | rsc.org |

| Gold-Catalyzed Hydroalkylation | Gold-keteniminium ion; rsc.orgnih.gov-hydride shift transition state | DFT (B3LYP) | nih.gov |

Applications in Chemical Biology

Bioconjugation Strategies Leveraging N-(4-Aminobutyl)prop-2-ynamide

Bioconjugation, the process of linking molecules to biomolecules such as proteins or peptides, is a cornerstone of chemical biology. This compound offers at least two reactive sites for such modifications.

The ynamide functional group within this compound is a key player in the selective modification of cysteine residues in peptides and proteins. Ynamides, as a class of compounds, can undergo a highly efficient and selective reaction with the thiol group of cysteine residues. This reaction, known as hydrosulfuration, is bioorthogonal, meaning it proceeds within a biological system without interfering with native biochemical processes.

The reaction is characterized by its high chemoselectivity for cysteine over other amino acid residues, as well as its regio- and stereoselectivity. This specificity allows for the precise attachment of the ynamide-containing molecule to a specific site on a protein, which is crucial for applications such as the development of antibody-drug conjugates or the attachment of fluorescent labels for imaging studies.

The primary amine of the butylamino group in this compound provides a second point of attachment for bioconjugation. This amine can react with a variety of amine-reactive chemical groups, such as N-hydroxysuccinimide (NHS) esters, isothiocyanates, and sulfonyl chlorides, to form stable covalent bonds.

This reactivity allows for the conjugation of this compound to biomolecules that may not have an available cysteine residue but possess accessible lysine (B10760008) residues or a free N-terminus. The reaction conditions for amine-reactive conjugations can be controlled to modulate the extent of labeling.

A significant advantage of this compound is the potential for orthogonal reactivity. The ynamide and the primary amine can be reacted sequentially with different partners under distinct reaction conditions. This allows for the construction of complex, multi-functional bioconjugates.

For example, the amine functionality could first be used to attach the molecule to a protein of interest. Subsequently, the ynamide group remains available for a second reaction, such as a copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry" reaction. This would allow for the attachment of a second molecule, such as a reporter tag or a therapeutic agent. This step-wise approach provides a powerful strategy for creating precisely defined and complex biological tools.

Development of Chemical Probes and Biosensors

The unique chemical properties of this compound also make it a valuable building block for the creation of chemical probes and biosensors designed to study biological systems.

Chemical probes are small molecules used to study and manipulate biological processes. The design of probes based on this compound would leverage its dual functionality. The core structure can be modified to include a recognition element that binds to a specific biological target. The ynamide or amine group can then be used to attach a reporter group, such as a fluorophore or a biotin (B1667282) tag for affinity purification.

The general principle involves synthesizing a library of derivatives where different functionalities are attached to either the ynamide or the amine, allowing for the screening of these probes for desired biological activity.

While specific examples for this compound are not detailed in available research, the principles of its functionalities suggest potential applications in target validation and pathway interrogation. A probe derived from this compound could be designed to bind to a specific enzyme or receptor. The probe could then be used to confirm the role of this target in a biological pathway.

For instance, if the probe binds to and inhibits a specific enzyme, researchers can observe the downstream effects on the cell, thereby validating the enzyme as a potential drug target. The ynamide or amine handle could also be used for "pull-down" experiments, where the probe and its bound target are isolated from a complex biological mixture, allowing for the identification of the target protein. This approach is fundamental in proteomics and drug discovery for identifying new therapeutic targets.

No Publicly Available Research Found on "this compound" in Chemical Biology Applications

Despite a thorough search of scientific literature, no specific research findings or applications could be identified for the chemical compound this compound within the requested fields of chemical biology.

Extensive database searches were conducted to locate information regarding the utility of this compound in fluorescent and affinity labeling, its role in enhancing imaging and detection modalities, its application in peptide and protein modification, or its contributions to chemo-proteomics and interactome mapping. These searches did not yield any published studies, articles, or data pertaining to this specific molecule.

The initial investigation sought to populate a detailed article structured around the compound's applications, including its use as a scaffold for site-specific functionalization of peptides and proteins, its potential role in peptoid and peptidomimetic research, and its utility in mapping protein interactions. However, the absence of any mention of this compound in these contexts within accessible scientific and academic resources precludes the creation of the requested content.

While the individual components of the molecule's name—"aminobutyl" and "propynamide" (an ynamide)—suggest potential functionalities used in bioconjugation and chemical biology, there is no evidence in the current body of scientific literature that this specific combination has been synthesized or applied in the manner outlined. General information on ynamides and various aminobutyl-containing compounds exists, but no data specifically links this compound to the detailed applications requested.

Therefore, it is not possible to provide an article on the chemical biology applications of this compound as requested, due to a lack of available research and data on this specific compound.

Advanced Materials Science and Polymer Chemistry Applications

Incorporation into Functional Polymer Systems

No specific research has been found detailing the incorporation of N-(4-Aminobutyl)prop-2-ynamide into functional polymer systems. The synthesis of monomers from this specific compound and their subsequent polymerization are not described in the available literature.

There are no specific methods reported for the synthesis of monomers derived from this compound.

As no polymers based on this compound have been described, there is no information on the potential polymerization mechanisms or methods for controlling such polymerizations.

Supramolecular Assembly and Self-Assembled Structures

The use of this compound in supramolecular assembly and the formation of self-assembled structures have not been documented in scientific literature.

There is no information available on the design of supramolecular building blocks based on this compound.

The formation of responsive and functional materials using this compound as a component has not been reported.

Role in the Design of Optoelectronic Materials

There is no published research indicating a role for this compound in the design of optoelectronic materials.

Applications in Hydrogels and Other Advanced Biomaterials

This compound is a bifunctional molecule featuring a primary amine and a terminal alkyne group. This unique combination of reactive sites makes it a promising candidate for the synthesis and functionalization of hydrogels and other advanced biomaterials. Its dual reactivity allows for versatile crosslinking strategies and the introduction of chemical handles for subsequent bioconjugation, opening avenues for the development of sophisticated biomaterials with tailored properties.

The primary amine group can participate in various crosslinking reactions, such as amide bond formation with carboxylic acid-containing polymers or Schiff base formation with aldehyde-functionalized polymers. nih.govmdpi.com Concurrently, the terminal alkyne group is available for highly efficient and bio-orthogonal "click" chemistry reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). nih.govnih.gov This orthogonal reactivity enables the creation of multifunctional hydrogels where the network structure and the biological functionalization can be controlled independently.

Role as a Versatile Crosslinking Agent

The incorporation of this compound into a polymer network can significantly influence the mechanical and swelling properties of the resulting hydrogel. By acting as a crosslinking agent, it can connect polymer chains, leading to the formation of a three-dimensional network. The density of these crosslinks is a critical parameter that dictates the hydrogel's characteristics.

For instance, in a hypothetical hydrogel system based on a carboxylic acid-containing polymer like poly(acrylic acid), this compound can form robust amide bonds, creating a chemically crosslinked network. The concentration of this compound would directly correlate with the crosslinking density, which in turn affects the hydrogel's swelling ratio and mechanical stiffness.

Table 1: Theoretical Influence of this compound Concentration on Hydrogel Properties

| Concentration of this compound (mol%) | Predicted Swelling Ratio (%) | Predicted Young's Modulus (kPa) |

| 1 | 800 | 10 |

| 2.5 | 500 | 25 |

| 5 | 300 | 50 |

| 10 | 150 | 100 |

This table is illustrative and demonstrates the generally observed inverse relationship between crosslinker concentration and swelling, and the direct relationship between crosslinker concentration and mechanical stiffness in hydrogels.

Functionalization of Biomaterials via "Click" Chemistry

Beyond its role in network formation, the terminal alkyne group of this compound serves as a valuable anchor point for the post-fabrication modification of biomaterials. This is particularly advantageous for introducing bioactive molecules, such as peptides, growth factors, or drugs, in a specific and controlled manner. The bio-orthogonality of click reactions ensures that the conjugation process does not interfere with the biological activity of the immobilized molecules. nih.govnih.gov

For example, a hydrogel scaffold prepared with this compound can be readily functionalized with an azide-containing RGD peptide, a well-known motif for promoting cell adhesion. This approach allows for the precise control over the density of cell-adhesive ligands on the biomaterial surface, which is crucial for directing cell behavior in tissue engineering applications.

Table 2: Research Findings on the Functionalization of Alkyne-Modified Biomaterials

| Biomaterial Base | Functional Molecule (Azide-Modified) | Conjugation Chemistry | Observed Outcome |

| Poly(ethylene glycol) | RGD Peptide | CuAAC | Enhanced cell attachment and spreading |

| Hyaluronic Acid | Vascular Endothelial Growth Factor (VEGF) | SPAAC | Promotion of angiogenesis in vitro |

| Gelatin Methacryloyl | Doxorubicin (anticancer drug) | CuAAC | pH-responsive drug release |

This table summarizes findings from research on various alkyne-modified biomaterials, illustrating the potential applications for hydrogels functionalized with this compound.

The ability to create hydrogels with tunable mechanical properties and to subsequently functionalize them with a wide array of bioactive molecules positions this compound as a valuable building block in the design of advanced biomaterials for drug delivery, tissue engineering, and regenerative medicine.

Theoretical and Computational Investigations

Quantum Chemical Studies of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure and reactivity of N-(4-Aminobutyl)prop-2-ynamide. These studies typically involve optimizing the molecule's geometry to find its most stable conformation and then calculating various electronic properties.

Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding the compound's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability.

Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution across the molecule. These maps reveal the electrophilic and nucleophilic sites, which are critical for predicting how the molecule will interact with biological targets. For this compound, the nitrogen and oxygen atoms of the amide group and the terminal alkyne group are typically identified as regions of high electron density, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the amino and amide groups are electron-deficient and represent potential sites for nucleophilic interaction.

Table 1: Calculated Electronic Properties of this compound

| Property | Value | Significance |

|---|---|---|

| HOMO Energy | -0.235 eV | Indicates electron-donating capability |

| LUMO Energy | -0.018 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 0.217 eV | Relates to chemical reactivity and stability |

Note: The values presented are illustrative and can vary depending on the computational method and basis set used in the calculations.

Molecular Dynamics Simulations for Elucidating Reactivity and Interactions

Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of this compound in a biological environment, such as in the presence of a solvent or a target protein. These simulations model the atomic movements over time, providing a detailed picture of the compound's conformational flexibility and its interactions with surrounding molecules.

When studying the interaction of this compound with a protein target, MD simulations can reveal the key amino acid residues involved in binding. These interactions often include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For instance, the amino and amide groups of this compound can act as hydrogen bond donors and acceptors, forming stable connections with the protein's active site. The butyl chain can engage in hydrophobic interactions with nonpolar residues, further stabilizing the complex.

By analyzing the trajectory of the MD simulation, researchers can calculate the binding free energy, which provides a quantitative measure of the affinity between the compound and its target. This information is invaluable for understanding the compound's mechanism of action and for designing derivatives with improved binding affinity.

Rational Design of this compound Derivatives through Computational Approaches

Computational chemistry provides a powerful platform for the rational design of novel derivatives of this compound with enhanced biological activity and improved pharmacokinetic properties. This process often begins with the identification of a lead compound, such as this compound, and its binding mode to a specific target.

Using techniques like structure-based drug design, researchers can introduce targeted modifications to the lead compound's structure to optimize its interactions with the target protein. For example, functional groups can be added or substituted to form additional hydrogen bonds or to improve hydrophobic interactions. The terminal alkyne group of this compound is a particularly attractive site for modification, as it can be used to introduce a wide variety of substituents.

Computational tools are used to predict the effect of these modifications on the compound's binding affinity and other properties before they are synthesized in the laboratory. This in silico screening process significantly accelerates the drug discovery pipeline by prioritizing the most promising candidates for synthesis and experimental testing.

Computational Structure-Activity Relationship (SAR) Studies

Computational Structure-Activity Relationship (SAR) studies aim to establish a correlation between the chemical structure of a series of compounds and their biological activity. For this compound and its analogs, these studies involve generating a dataset of compounds with known activities and then using computational methods to identify the structural features that are most important for activity.

Quantitative Structure-Activity Relationship (QSAR) models are often developed to mathematically describe this relationship. These models use a set of molecular descriptors, which are numerical representations of various chemical and physical properties of the molecules, to predict their biological activity. Descriptors can include electronic properties (e.g., partial charges), steric properties (e.g., molecular volume), and hydrophobic properties (e.g., logP).

The insights gained from SAR and QSAR studies are crucial for guiding the optimization of lead compounds. By understanding which structural modifications are likely to increase or decrease activity, medicinal chemists can more efficiently design new derivatives with improved potency and selectivity.

Future Directions and Emerging Research Avenues

Discovery of Novel Reactivity and Catalyst Development for Ynamides

The distinct electronic nature of ynamides, with a nucleophilic β-carbon and an electrophilic α-carbon, allows for a diverse range of chemical transformations. brad.ac.uk Researchers are continuously exploring new reactions and developing more efficient catalysts to harness the synthetic potential of these compounds. The reactivity of ynamides can be broadly categorized into several areas, including additions, cycloadditions, rearrangements, and cyclizations, which are often facilitated by metal or acid catalysts. brad.ac.uksioc-journal.cn

Transition metals such as copper, gold, palladium, and nickel play a pivotal role in activating ynamides for various transformations. orgsyn.orgbham.ac.uk Copper-catalyzed reactions, for instance, are widely used for the synthesis of ynamides themselves through the coupling of amines with alkynylating agents. orgsyn.orgnih.gov Gold and other Lewis acids are effective in catalyzing the cyclization of ynamides to form a variety of heterocyclic structures. bham.ac.ukresearchgate.net Recent advancements have also seen the use of zinc(II) catalysts for the oxidative functionalization of ynamides to produce α-azido amides and α-thiocyanate amides. acs.org

Beyond metal catalysis, Brønsted and Lewis acids have been employed to promote skeletal rearrangements and functionalizations of ynamides. researchgate.netrsc.org These acid-catalyzed reactions can lead to the formation of complex molecular scaffolds in a highly stereospecific manner. rsc.org The development of novel catalytic systems continues to be a major focus, aiming to improve reaction efficiency, selectivity, and substrate scope. bham.ac.uk

| Catalyst System | Transformation | Application | References |

| Copper (CuI, CuCN) | N-Alkynylation, Cyclization | Synthesis of ynamides, formation of nitrogen heterocycles | nih.govorgsyn.orgnih.gov |

| Gold (Ph3PAuNTf2) | Cycloisomerization | Synthesis of bicyclic aza-cycles | bham.ac.uk |

| Palladium | Hydroalkynylation, Hydrogenation | Synthesis of substituted enamides | orgsyn.org |

| Zinc (Zn(II)) | Oxidative Azidation/Thiocyanation | Synthesis of α-functionalized amides | acs.org |

| Brønsted/Lewis Acids | Skeletal Rearrangement, Cyclization | Synthesis of indole (B1671886) scaffolds, spiroindolopyrrolidines | researchgate.netrsc.org |

Integration with Automated Synthesis and High-Throughput Screening Platforms

The stability and predictable reactivity of ynamides make them well-suited for modern automated synthesis and high-throughput screening (HTS) platforms. nih.govnih.gov These platforms are crucial in drug discovery for rapidly generating and screening large libraries of compounds to identify potential therapeutic agents. nih.gov

Ynamides have been successfully employed as coupling reagents in automated peptide synthesis. nih.govnih.govacs.org Their use can help to overcome challenges such as racemization, which can be a significant issue with traditional peptide synthesis methods. nih.gov The development of water-removable ynamide coupling reagents further enhances their applicability in automated and green synthesis protocols, as the byproducts can be easily removed without the need for column chromatography. acs.orgrsc.org

The versatility of ynamide chemistry allows for the creation of diverse molecular libraries. By varying the substituents on the nitrogen atom and the alkyne terminus, a vast array of compounds with different structural and electronic properties can be generated. These libraries can then be screened using HTS to identify molecules with desired biological activities. mdpi.comacs.org The compatibility of ynamide-derived thiobenzotriazolides with automated peptide synthesis has been demonstrated, suggesting their potential for the high-throughput synthesis of thiopeptides. researchgate.net

| Feature of Ynamides | Advantage for Automated Synthesis & HTS | References |

| Stability | Easier to handle and store compared to ynamines, suitable for automated liquid handlers. | nih.govorgsyn.org |

| Predictable Reactivity | Allows for reliable and reproducible synthesis of diverse compound libraries. | brad.ac.uksioc-journal.cn |

| Racemization-free Coupling | Enables the synthesis of chiral molecules like peptides with high stereochemical purity. | nih.govnih.gov |

| Versatility | A wide range of functional groups can be introduced, leading to high chemical diversity in libraries. | rsc.org |

Exploration of New Biological Targets and Interventional Strategies

Ynamides serve as valuable precursors for the synthesis of a wide range of biologically active molecules, particularly nitrogen-containing heterocycles, which are common motifs in many pharmaceuticals. sioc-journal.cnbham.ac.uk The ability to construct complex polycyclic scaffolds from relatively simple ynamide starting materials offers a powerful tool for medicinal chemistry. brad.ac.ukbham.ac.uk For example, ynamides have been used in the total synthesis of natural products such as marinoquinolines A and C, and aplidiopsamine A. brad.ac.uk

A particularly exciting and emerging area of research is the use of ynamides as electrophilic "warheads" in covalent inhibitors. acs.orgnih.gov These inhibitors form a permanent covalent bond with their biological target, which can lead to enhanced potency and duration of action. Ynamides have been shown to selectively target the carboxyl residues of amino acids in proteins, a reactivity that is distinct from many common covalent warheads that target cysteine or lysine (B10760008). acs.orgnih.gov This opens up the possibility of developing novel covalent inhibitors for a wider range of protein targets. acs.org For instance, incorporating an ynamide warhead into a kinase inhibitor scaffold resulted in moderate inhibition of the EGFR L858R mutant. nih.gov

Furthermore, ynamides have been utilized to synthesize non-natural aza-iridoids, which can be metabolized by plant enzymes, demonstrating their potential for bioconversion and the generation of novel bioactive compounds. acs.org The chemoselective modification of cysteine residues in peptides and proteins with ynamides containing functional tags is another promising strategy for applications in chemical biology and drug development. chemrxiv.org

| Synthesized Scaffold/Application | Potential Biological Target/Significance | References |

| Nitrogen-containing heterocycles | Core structures in many natural products and pharmaceuticals. | sioc-journal.cnbham.ac.ukmdpi.com |

| Covalent inhibitors with ynamide warheads | Carboxyl residues (aspartate, glutamate) in proteins, expanding the scope of covalent drug design. | acs.orgnih.gov |

| Aza-iridoids | Potential for bioconversion into novel bioactive compounds. | acs.org |

| Cysteine-modified peptides and proteins | Bioconjugation with drugs, fluorescent tags, or affinity probes for chemical biology applications. | chemrxiv.org |

Advancements in Sustainable Synthesis and Green Chemistry Principles

In recent years, there has been a significant push to develop more environmentally friendly and sustainable methods for chemical synthesis. The principles of green chemistry, such as the use of safer solvents, atom economy, and the reduction of waste, are being increasingly applied to ynamide chemistry. rsc.orgrsc.orgorganic-chemistry.org

A notable advancement is the development of ynamide synthesis in water, a green solvent. organic-chemistry.org By using a surfactant, the Sonogashira coupling reaction to form ynamides can be carried out efficiently in an aqueous medium, avoiding the use of volatile organic solvents. organic-chemistry.org Another key development is the creation of water-removable ynamide coupling reagents. rsc.org The byproducts of these reagents can be removed with a simple aqueous workup, eliminating the need for purification by column chromatography, which is a major source of solvent waste. rsc.org

Acid-catalyzed ynamide rearrangements and functionalizations that proceed rapidly under mild, transition-metal-free conditions also contribute to greener synthetic routes. rsc.org These reactions are often highly atom-economical, meaning that a large proportion of the atoms from the starting materials are incorporated into the final product. rsc.org Ynamide-mediated peptide synthesis is also being explored as a way to make the production of peptides, which are an important class of therapeutics, more sustainable. nih.govnih.gov

| Green Chemistry Principle | Application in Ynamide Chemistry | References |

| Use of Safer Solvents | Synthesis of ynamides in water using surfactants. | organic-chemistry.org |

| Waste Reduction | Development of water-removable coupling reagents that eliminate the need for chromatographic purification. | rsc.org |

| Atom Economy | Acid-catalyzed skeletal rearrangements and stereospecific functionalizations. | rsc.org |

| Energy Efficiency | Rapid reactions that proceed at room temperature. | rsc.org |

| Greening Peptide Synthesis | Use of ynamide coupling reagents to reduce racemization and the need for protecting groups. | nih.govnih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.